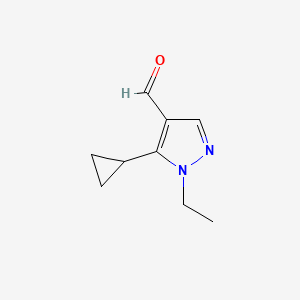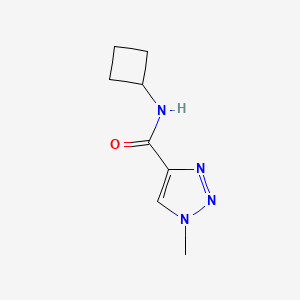![molecular formula C14H15BrN4O B15113060 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B15113060.png)
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine is a complex organic compound with the molecular formula C16H14BrN5O and a molecular weight of 372.226 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromopyridine with pyrrolidine to form 3-(3-bromopyridin-4-yl)oxypyrrolidine. This intermediate is then reacted with 6-methylpyrimidine under specific conditions to yield the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine has several scientific research applications:
Kinase Inhibition: The compound shares structural similarities with known kinase inhibitors and can be investigated for its potential to inhibit specific kinases involved in various diseases.
Drug Discovery: The pyrido[2,3-d]pyrimidine scaffold is present in several drugs with diverse biological activities.
Medicinal Chemistry: The presence of bromopyridine and pyrrolidin-1-yl moieties offers opportunities for medicinal chemistry research.
作用機序
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as kinases. The compound may bind to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival.
類似化合物との比較
Similar Compounds
Palbociclib: A known kinase inhibitor used in breast cancer treatment.
Other Pyridopyrimidine Derivatives: Compounds with similar scaffolds that exhibit diverse biological activities.
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications. Its structural features allow for various modifications, making it a versatile compound for medicinal chemistry research.
特性
分子式 |
C14H15BrN4O |
|---|---|
分子量 |
335.20 g/mol |
IUPAC名 |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C14H15BrN4O/c1-10-6-14(18-9-17-10)19-5-3-11(8-19)20-13-2-4-16-7-12(13)15/h2,4,6-7,9,11H,3,5,8H2,1H3 |
InChIキー |
XZRSXHJJKDKPNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)N2CCC(C2)OC3=C(C=NC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15112983.png)
![1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B15113003.png)
![3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15113007.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B15113014.png)
![3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15113019.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15113025.png)
![4-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B15113027.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B15113040.png)
![methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15113044.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15113052.png)
![2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15113061.png)

![2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15113074.png)
